molecular formula C17H33N7O5 B12537612 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine CAS No. 798541-23-8

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine

Cat. No.: B12537612
CAS No.: 798541-23-8
M. Wt: 415.5 g/mol
InChI Key: NRSUXOUPDJYEOP-BJDJZHNGSA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine is a complex peptide compound with a unique structure that includes valine, ornithine, alanine, and a diaminomethylidene group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate carboxyl groups.

    Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid) or similar reagents.

    Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, followed by purification through HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced forms of the peptide.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to active sites, while the peptide backbone provides structural stability. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
  • L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine

Uniqueness

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine is unique due to its specific combination of amino acids and the presence of the diaminomethylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

798541-23-8

Molecular Formula

C17H33N7O5

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C17H33N7O5/c1-8(2)12(18)15(27)24-11(6-5-7-21-17(19)20)14(26)22-9(3)13(25)23-10(4)16(28)29/h8-12H,5-7,18H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1

InChI Key

NRSUXOUPDJYEOP-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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